![molecular formula C14H13N3OS B3051771 N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide CAS No. 35939-14-1](/img/structure/B3051771.png)
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Overview
Description
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and analytical chemistry. The unique structure of this compound, which includes a benzamide moiety linked to a thiourea group, makes it an interesting subject for scientific research.
Mechanism of Action
Mode of Action
It is known that the compound contains a thiourea moiety , which is a functional group known to interact with various biological targets. Thiourea derivatives have been found to coordinate with various transition metal ions as monodentate or bidentate ligands .
Result of Action
Compounds containing a thiourea moiety have been found to have potential therapeutic applications, including antibacterial, anti-hiv, anticancer, and antidepressant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under mild conditions, and the product is obtained in high yield. The compound is then purified through crystallization and characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide
Uniqueness
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct antibacterial and anticancer properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-7-8-12(15-9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIHTPYZWQCEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400085 | |
Record name | N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35939-14-1 | |
Record name | N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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